2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound "2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide" belongs to a unique class of heterocyclic compounds. These compounds often possess significant biological and chemical properties, making them valuable in scientific research. With a structure that features a triazole ring and various functional groups, this compound potentially exhibits a range of reactivity and utility in different fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes .
Biochemical Pathways
The compound’s interaction with DHFR and enoyl ACP reductase suggests it may affect the folic acid synthesis pathway and fatty acid synthesis pathway respectively. Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. Enoyl ACP reductase is involved in fatty acid synthesis, and its inhibition could disrupt the production of important cellular components .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well-absorbed in the body .
Result of Action
The compound’s action on DHFR and enoyl ACP reductase could lead to a decrease in nucleotide synthesis and disruption of fatty acid synthesis. This could potentially lead to a decrease in cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis typically begins with the formation of the 1,2,4-triazole ring. This is often achieved through a condensation reaction involving appropriate hydrazides and formamide under heating conditions.
Step 2: : The next step involves the introduction of the cyclohexyl and pyrrol-1-yl groups onto the triazole ring. This can be facilitated through substitution reactions using the respective halides and appropriate bases.
Step 3: : The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Step 4: : Finally, acylation with N-(2,5-dimethoxyphenyl)acetamide completes the synthesis under conditions involving reagents like acetic anhydride or similar agents.
Industrial Production Methods: : Scaling up these reactions for industrial production often requires optimization of reaction conditions to maximize yield and purity. Solvent choice, temperature control, and purification techniques like recrystallization or chromatography are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the nitro groups if present or other reducible functionalities using agents like sodium borohydride.
Substitution: : The aromatic groups can undergo electrophilic substitution reactions using various electrophiles under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: : Sulfuric acid, nitric acid, Friedel-Crafts catalysts.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines or alcohols.
Substitution: : Various substituted aromatics depending on the electrophile used.
Scientific Research Applications
Chemistry: : As a ligand in coordination chemistry, it can form complexes with metals, potentially used as catalysts or in material science.
Biology: : The heterocyclic structure suggests possible antifungal or antibacterial properties, warranting investigation in microbiological studies.
Medicine: : Potential for development as therapeutic agents due to its structural similarity to known pharmacophores.
Industry: : Utility in developing novel materials or as intermediates in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: : Compounds with similar triazole cores but different substituents.
Pyrrole-Containing Compounds: : Similar structures that replace the triazole ring with pyrrole groups.
Cyclohexyl Derivatives: : Compounds with cyclohexyl groups attached to different functional groups.
Uniqueness: : This compound’s combination of triazole, pyrrole, cyclohexyl, and sulfanyl groups is relatively unique. The presence of multiple functional groups can lead to a wide range of chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
And there you have it—a deep dive into your intriguing compound. Enjoy!
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-29-17-10-11-19(30-2)18(14-17)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZSPLMZPJDKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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